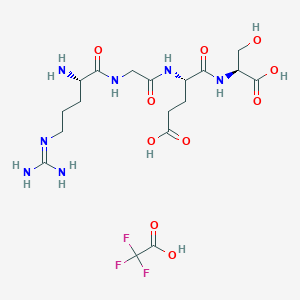

Arg-Gly-Glu-Ser TFA

Description

Structure

2D Structure

Properties

Molecular Formula |

C18H30F3N7O10 |

|---|---|

Molecular Weight |

561.5 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C16H29N7O8.C2HF3O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;3-2(4,5)1(6)7/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);(H,6,7)/t8-,9-,10-;/m0./s1 |

InChI Key |

HTKYUOKLTLMRRN-PUBMXKGKSA-N |

sequence |

One Letter Code: RGES |

Origin of Product |

United States |

Foundational & Exploratory

The Arg-Gly-Glu-Ser Peptide: A Technical Guide to its Function as a Negative Control in Integrin-Mediated Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Arg-Gly-Glu-Ser (RGES) is a synthetic peptide that serves as an essential negative control in the study of integrin-mediated cell adhesion and signaling. Its primary function is defined by its inactivity in biological systems where the closely related peptide, Arg-Gly-Asp-Ser (RGDS), exhibits potent effects. The RGDS sequence is a canonical motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, and is recognized by various integrin receptors. The binding of RGDS to integrins initiates a cascade of intracellular events crucial for cell adhesion, migration, proliferation, and survival.

The substitution of the aspartic acid (Asp) residue in RGDS with glutamic acid (Glu) in RGES, a structurally similar but functionally distinct amino acid, critically disrupts its ability to bind effectively to the RGD-binding pocket of integrins. This specificity makes RGES an invaluable tool for researchers to differentiate between specific integrin-mediated effects and non-specific or off-target phenomena in experimental settings. This technical guide provides an in-depth overview of the function of the RGES peptide, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

The biological activity of RGES is best understood in direct comparison to its active counterpart, RGDS. While extensive quantitative data, such as IC50 values, for RGES are not widely reported due to its intended inactivity, the available data and qualitative observations consistently demonstrate its lack of significant biological effect in integrin-mediated assays.

| Peptide | Assay | Cell Type | Target | Key Findings | Quantitative Data |

| RGES | Fibrinogen Binding | Activated Platelets | Glycoprotein IIb/IIIa | Had no inhibitory activity.[1] | Not Applicable |

| RGDS | Fibrinogen Binding | Activated Platelets | Glycoprotein IIb/IIIa | Potent inhibitor of fibrinogen binding. | Ki = 12 ± 2 µM[2] |

| RGES | Cell Adhesion | Neonatal Rat Calvarial Osteoblasts | Integrins | Had minimal effect on cell attachment.[3] | Kd ≈ 3.0 x 10⁻⁴ M[3] |

| RGDS | Cell Adhesion | Neonatal Rat Calvarial Osteoblasts | Integrins | Partially inhibited cell adhesion (55% to 60%).[3] | Kd ≈ 9.4 x 10⁻⁴ M[3] |

| RGES | Cell Adhesion | Human Dermal Fibroblasts | Integrin αvβ3 | Had no substantial effect on adhesion to fibrinogen.[4] | Not Reported |

| RGDS | Cell Adhesion | Human Dermal Fibroblasts | Integrin αvβ3 | Inhibited adhesion to fibrinogen by about 60%.[4] | Not Reported |

| RGES | Cell Proliferation | SK-MEL-110 Melanoma Cells | Intracellular Targets | Had no anti-proliferative effect.[5] | Not Reported |

| RGDS | Cell Proliferation | SK-MEL-110 Melanoma Cells | Intracellular Targets | Significantly reduced FGF-2-induced proliferation.[5] | 46 ± 16% inhibition at 500 µg/ml |

Experimental Protocols

To verify the function of RGES as a negative control, it is essential to perform well-designed experiments. Below are detailed methodologies for two key assays commonly used to assess integrin-mediated processes.

Cell Adhesion Assay

This protocol outlines a standard method to quantify the attachment of cells to a substrate, and to assess the inhibitory potential of peptides like RGDS and the lack thereof with RGES.

Objective: To quantify and compare the effects of RGDS and RGES on cell adhesion to an ECM protein-coated surface.

Materials:

-

96-well tissue culture plates

-

Extracellular matrix protein solution (e.g., Fibronectin, 10-100 µg/mL in sterile Phosphate-Buffered Saline - PBS)

-

RGDS and RGES peptide solutions (concentration range to be determined based on cell type and experimental goals, e.g., 100-1000 µg/mL)

-

Cell suspension of interest (e.g., fibroblasts, endothelial cells)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS)

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Add 100 µL of the ECM protein solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.

-

Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.

-

Cell Seeding: Pre-incubate the cell suspension with the desired concentrations of RGDS, RGES, or a vehicle control for 20-30 minutes. Seed a known number of cells (e.g., 1 x 10⁴ cells in 100 µL of serum-free medium) into each well.

-

Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C in a CO₂ incubator to allow for cell attachment.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for the cell type.

-

Fixation: Add 100 µL of fixative to each well and incubate for 15-20 minutes at room temperature.

-

Staining: Aspirate the fixative and add 100 µL of Crystal Violet staining solution to each well. Incubate for 20-30 minutes at room temperature.

-

Washing: Wash the wells with water to remove excess stain.

-

Quantification: Solubilize the stain by adding 100 µL of solubilization buffer to each well. Read the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Platelet Aggregation Assay

This protocol describes a method to measure platelet aggregation in response to an agonist and to evaluate the inhibitory effects of peptides.

Objective: To assess the ability of RGDS to inhibit platelet aggregation and to confirm the lack of inhibition by RGES.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., Adenosine diphosphate - ADP, thrombin).

-

RGDS and RGES peptide solutions.

-

Aggregometer.

-

Stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Instrument Setup:

-

Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

-

Aggregation Measurement:

-

Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for a few minutes.

-

Add the test peptide (RGDS, RGES, or vehicle control) and incubate for a short period (e.g., 1-2 minutes).

-

Add the platelet agonist to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The extent of platelet aggregation is measured as the maximum percentage change in light transmission.

-

Compare the aggregation curves and the percentage of inhibition for samples treated with RGDS, RGES, and the control.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: RGDS-Integrin Signaling Pathway.

Caption: Cell Adhesion Assay Workflow.

Caption: Platelet Aggregation Assay Workflow.

References

- 1. The role of the RGD peptides and the gamma chain peptide of fibrinogen on fibrinogen binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RGDS tetrapeptide binds to osteoblasts and inhibits fibronectin-mediated adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human fibroblasts bind directly to fibrinogen at RGD sites through integrin alpha(v)beta3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular targets of RGDS peptide in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Arg-Gly-Glu-Ser (RGES) Peptide: A Technical Guide for Researchers

An In-depth Examination of the Structure, Sequence, and Biological Inactivity of a Key Control Peptide in Integrin Research

Introduction

The tetrapeptide Arg-Gly-Glu-Ser (RGES) is a synthetic peptide that serves as a crucial negative control in the study of cell adhesion and integrin-mediated signaling. It is a close analog of the Arg-Gly-Asp-Ser (RGDS) sequence, a ubiquitous recognition motif found in numerous extracellular matrix (ECM) proteins that binds to and activates integrin receptors. The single substitution of the negatively charged aspartic acid (Asp) residue in RGDS with the longer-chain glutamic acid (Glu) in RGES dramatically attenuates its biological activity. This technical guide provides a comprehensive overview of the RGES peptide, including its structure, sequence, comparative biological activity with RGDS, and detailed experimental protocols for its synthesis and purification. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, pharmacology, and materials science.

Peptide Structure and Sequence

The RGES peptide is a linear sequence of four amino acids: Arginine (Arg), Glycine (Gly), Glutamic Acid (Glu), and Serine (Ser).

Sequence: Arg-Gly-Glu-Ser (RGES)

Molecular Formula: C₁₆H₂₉N₇O₈

Molecular Weight: 447.45 g/mol

The key structural feature of RGES that dictates its biological inactivity is the substitution of glutamic acid for aspartic acid. The side chain of glutamic acid contains an additional methylene group compared to aspartic acid, resulting in a longer and more flexible carboxylic acid moiety. This seemingly minor alteration has profound consequences for the peptide's ability to fit into the highly specific RGD-binding pocket of integrin receptors.

Comparative Biological Activity: RGES vs. RGDS

The primary utility of the RGES peptide in research is as a negative control to demonstrate the specificity of RGDS-mediated biological effects. The substitution of aspartic acid with glutamic acid significantly diminishes the peptide's ability to inhibit integrin-ligand interactions.

Quantitative Data on Binding Affinity and Inhibitory Activity

The following table summarizes the quantitative differences in biological activity between RGES and RGDS peptides.

| Peptide | Target/Assay | Parameter | Value | Reference(s) |

| RGES | Fibrinogen binding to activated platelets | Inhibitory Activity | No inhibitory activity | [1][2] |

| RGES | Neonatal rat calvarial osteoblast binding | Kd | ~3.0 x 10⁻⁴ M | [3] |

| RGDS | Neonatal rat calvarial osteoblast binding | Kd | ~9.4 x 10⁻⁴ M | [3] |

| RGDS | Inhibition of fibrinogen binding to platelets | Ki | 12 ± 2 µM | [4] |

| RGDS | Integrin αvβ3 | IC₅₀ | 89 nM | [5] |

| RGDS | Integrin α5β1 | IC₅₀ | 335 nM | [5] |

| RGDS | Integrin αvβ5 | IC₅₀ | 440 nM | [5] |

Note: A higher Kd value indicates lower binding affinity. While RGES shows some binding to osteoblasts, it is significantly less effective than RGDS at inhibiting cell adhesion.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of RGES Peptide

This protocol describes the manual solid-phase synthesis of the Arg-Gly-Glu-Ser peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Gly-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling of the First Amino Acid (Fmoc-Ser(tBu)-OH):

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (negative result).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation (Coupling of Glu, Gly, and Arg):

-

Repeat the Fmoc deprotection step as described in step 1.

-

Couple the next amino acid (Fmoc-Glu(OtBu)-OH) as described in step 2.

-

Repeat the deprotection and coupling cycle for Fmoc-Gly-OH and finally for Fmoc-Arg(Pbf)-OH.

-

-

Final Fmoc Deprotection:

-

After the final coupling of Fmoc-Arg(Pbf)-OH, perform a final Fmoc deprotection as described in step 1.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry thoroughly under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification of RGES Peptide by Reversed-Phase HPLC (RP-HPLC)

Materials:

-

Crude RGES peptide

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Preparative C18 RP-HPLC column

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Dissolve the crude RGES peptide in a minimal amount of Mobile Phase A.

-

Filter the solution through a 0.45 µm syringe filter.

-

-

HPLC Method Development (Analytical Scale):

-

Perform an analytical run to determine the retention time of the RGES peptide and to optimize the gradient. A typical gradient is 5-95% Mobile Phase B over 30 minutes.

-

-

Preparative Purification:

-

Equilibrate the preparative C18 column with Mobile Phase A.

-

Inject the dissolved crude peptide onto the column.

-

Run the optimized gradient to separate the RGES peptide from impurities.

-

Collect fractions corresponding to the main peptide peak.

-

-

Fraction Analysis and Lyophilization:

-

Analyze the collected fractions by analytical RP-HPLC to determine their purity.

-

Pool the pure fractions.

-

Freeze the pooled fractions and lyophilize to obtain the purified RGES peptide as a white powder.

-

Signaling Pathways and Mechanism of Inactivity

Integrins are transmembrane receptors that, upon binding to ligands like RGDS, cluster and activate intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival. This process is often initiated by the recruitment of focal adhesion proteins such as Focal Adhesion Kinase (FAK) and Src kinase.

The inactivity of RGES stems from its inability to effectively bind to the integrin recognition site. The carboxylate group of the aspartic acid in RGDS forms a crucial coordination bond with a divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit, and its shorter side chain allows for an optimal fit into the binding pocket. The longer side chain of the glutamic acid in RGES introduces steric hindrance and alters the positioning of the terminal carboxylate group, preventing the formation of this critical interaction.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for synthesizing and purifying the RGES peptide and the logical relationship explaining its biological inactivity compared to RGDS.

Conclusion

The Arg-Gly-Glu-Ser peptide is an indispensable tool in cell adhesion and integrin biology research. Its structural similarity to, yet functional divergence from, the RGDS peptide allows for the rigorous assessment of the specificity of integrin-mediated processes. A thorough understanding of its properties and the availability of robust synthesis and purification protocols are essential for its effective use as a negative control, thereby ensuring the validity of experimental findings in this critical area of cell biology and drug development.

References

The RGES Peptide: An In-depth Technical Guide to its Mechanism of Action as a Control Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Glu-Ser (RGES) peptide is a critical tool in cell biology and drug development, primarily serving as a negative control for the widely studied Arg-Gly-Asp (RGD) cell adhesion motif. The substitution of the key aspartic acid (D) residue with glutamic acid (E) abrogates the peptide's ability to effectively bind to and activate integrin receptors. This guide provides a comprehensive overview of the mechanism of action of the RGES peptide, detailing its role in elucidating the specificity of RGD-integrin interactions. We present quantitative data on its binding affinity, detailed protocols for key comparative experiments, and visualizations of the relevant signaling pathways to underscore its utility as a control agent.

Introduction: The RGD Motif and the Importance of a Negative Control

The tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD) is a fundamental recognition motif for a large family of cell surface receptors known as integrins. These receptors are heterodimeric transmembrane proteins that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in processes such as cell adhesion, migration, proliferation, differentiation, and survival. The RGD sequence is found in numerous ECM proteins, including fibronectin, vitronectin, and fibrinogen. Synthetic peptides containing the RGD sequence can competitively inhibit these natural interactions, making them valuable tools for studying integrin function and potential therapeutic agents.

Given the potent biological activity of RGD peptides, it is crucial to employ a specific negative control in experimental settings to ensure that the observed effects are genuinely due to the inhibition of RGD-integrin binding and not to non-specific peptide effects. The RGES peptide, with its single, conservative amino acid substitution, serves this purpose. The glutamic acid residue, while structurally similar to aspartic acid, possesses a longer side chain that sterically hinders the precise molecular interactions required for high-affinity binding to the integrin RGD-binding pocket.

Mechanism of Action: Why RGES Fails to Elicit an RGD-like Response

The biological inactivity of the RGES peptide stems from its significantly reduced affinity for integrin receptors compared to RGD-containing peptides. The aspartic acid residue in the RGD motif forms a critical coordination bond with a divalent cation (typically Mg²⁺ or Mn²⁺) within the metal ion-dependent adhesion site (MIDAS) of the integrin β subunit. This interaction, along with hydrogen bonds involving the arginine residue and the integrin α subunit, stabilizes the peptide-receptor complex and triggers downstream signaling.

The substitution of aspartic acid with glutamic acid in the RGES peptide disrupts this critical interaction. Although glutamic acid is also negatively charged, its longer carboxyl side chain alters the spacing and geometry of the interaction with the MIDAS cation, preventing the formation of a stable, high-affinity bond. Consequently, the RGES peptide does not effectively compete with RGD-containing ligands for integrin binding and fails to initiate the downstream signaling cascades associated with integrin activation.

Quantitative Data: Comparing RGES and RGD/RGDS Peptides

The differential effects of RGES and RGD/RGDS peptides are quantitatively supported by binding affinity and functional assay data. The following tables summarize key comparative data.

Table 1: Integrin Binding Affinity

| Peptide | Target | Assay | Affinity Metric (Value) | Reference |

| RGDS | Neonatal Rat Calvarial Osteoblasts | Binding Assay | Kd ≈ 9.4 x 10-4 M | [1] |

| RGES | Neonatal Rat Calvarial Osteoblasts | Binding Assay | Kd ≈ 3.0 x 10-4 M | [1] |

| RGDS | Human Platelets (for Fibrinogen) | Inhibition Assay | Ki = 12 ± 2 µM | [2] |

| RGD | αvβ3 Integrin | Inhibition Assay | IC50 = 89 nM | [3] |

| RGD | α5β1 Integrin | Inhibition Assay | IC50 = 335 nM | [3] |

| RGD | αvβ5 Integrin | Inhibition Assay | IC50 = 440 nM | [3] |

Note: While the Kd for RGES binding to osteoblasts appears slightly lower than that of RGDS in this specific study, the functional outcome is a minimal effect on cell adhesion, underscoring that binding does not equate to functional activation.

Table 2: Functional Inhibition of Cell Adhesion

| Peptide | Cell Type | Assay | Effect | Reference |

| RGDS | Neonatal Rat Calvarial Osteoblasts | Cell Adhesion Assay | 55-60% inhibition of cell adhesion | [1] |

| RGES | Neonatal Rat Calvarial Osteoblasts | Cell Adhesion Assay | Minimal effect on cell attachment | [1] |

Signaling Pathways: RGD-Induced Signaling vs. RGES Inactivity

The binding of RGD to integrins triggers a cascade of intracellular signaling events, initiating with the clustering of integrins and the recruitment of signaling and adaptor proteins to form focal adhesions. A key early event is the autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a scaffold for other signaling molecules, including Src family kinases. This leads to the activation of downstream pathways such as the PI3K/Akt and MEK/ERK pathways, which regulate cell survival, proliferation, and migration.

In contrast, the RGES peptide, due to its inability to induce stable integrin clustering and activation, does not trigger this signaling cascade. This is demonstrably observed in the lack of FAK phosphorylation following RGES treatment in contexts where RGD or RGDS induces robust phosphorylation.

Caption: RGD vs. RGES Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the use of RGES as a negative control.

Cell Adhesion Assay

This protocol quantifies the attachment of cells to an ECM-coated surface and the inhibitory effect of soluble RGD peptides versus the RGES control.

Materials:

-

96-well tissue culture plates

-

ECM protein solution (e.g., Fibronectin, 10 µg/mL in sterile PBS)

-

RGDS peptide solution (e.g., 1 mg/mL stock in sterile PBS)

-

RGES peptide solution (e.g., 1 mg/mL stock in sterile PBS)

-

Cell suspension of interest (e.g., fibroblasts, endothelial cells) in serum-free medium

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Add 100 µL of ECM protein solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.

-

Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.

-

Peptide Treatment: Prepare serial dilutions of RGDS and RGES peptides in serum-free medium. Add 50 µL of the peptide solutions to the respective wells. Add 50 µL of medium without peptide to control wells.

-

Cell Seeding: Add 50 µL of cell suspension (e.g., 2 x 10⁵ cells/mL) to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for the cell type.

-

Fixation and Staining: Fix the adherent cells with fixing solution for 15 minutes, then stain with Crystal Violet solution for 20 minutes.

-

Washing: Wash the wells with water to remove excess stain.

-

Quantification: Solubilize the stain by adding 100 µL of solubilization buffer to each well. Read the absorbance at a wavelength of 570 nm using a plate reader.

Caption: Cell Adhesion Assay Workflow.

In Vivo Model of LPS-Induced Lung Inflammation

This protocol describes a mouse model of acute lung injury where RGDS can be tested for its anti-inflammatory effects, with RGES serving as the negative control.[4][5][6][7]

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

RGDS peptide solution (for injection)

-

RGES peptide solution (for injection)

-

Anesthetics (e.g., ketamine/xylazine)

-

Intratracheal instillation device

Procedure:

-

Animal Groups: Divide mice into four groups: (1) Saline + Vehicle, (2) LPS + Vehicle, (3) LPS + RGDS, (4) LPS + RGES.

-

Peptide Administration: Administer RGDS or RGES (e.g., 5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 1 hour before LPS challenge.[4]

-

LPS Challenge: Anesthetize the mice. Intratracheally instill LPS (e.g., 5 mg/kg in 50 µL saline) to induce lung injury. The saline group receives sterile saline.[3]

-

Monitoring and Sacrifice: Monitor the animals for signs of distress. At a predetermined time point (e.g., 4 or 24 hours) post-LPS challenge, euthanize the mice.[4]

-

Sample Collection: Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis. Harvest lung tissue for histology and Western blot analysis (e.g., for p-FAK).

-

Analysis: Perform differential cell counts on BAL fluid. Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA. Analyze lung tissue homogenates by Western blot for FAK phosphorylation.

Caption: In Vivo Lung Inflammation Model Workflow.

Western Blot for FAK Phosphorylation

This protocol details the detection of FAK phosphorylation in lung tissue from the in vivo experiment to compare the effects of RGDS and RGES.

Materials:

-

Lung tissue homogenates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Homogenize lung tissue in lysis buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-FAK antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total FAK antibody as a loading control.

-

Densitometry: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.

Conclusion

The RGES peptide is an indispensable tool for researchers studying integrin-mediated processes. Its inability to functionally engage integrin receptors, due to the critical substitution of aspartic acid with glutamic acid, makes it an ideal negative control. The data and protocols presented in this guide highlight the clear distinction between the biological activity of RGD/RGDS and the inert nature of RGES. By incorporating the RGES peptide into experimental designs, researchers can confidently attribute observed biological effects to specific RGD-integrin interactions, thereby ensuring the robustness and validity of their findings in the fields of cell biology, tissue engineering, and the development of novel therapeutics.

References

- 1. RGDS tetrapeptide binds to osteoblasts and inhibits fibronectin-mediated adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSK3179106 ameliorates lipopolysaccharide-induced inflammation and acute lung injury by targeting P38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Dynamics of Lipopolysaccharide-Induced Lung Injury in Rodents [frontiersin.org]

A Technical Guide to Arg-Gly-Glu-Ser TFA: A Key Control Peptide in Integrin-Mediated Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Arg-Gly-Glu-Ser TFA, a crucial negative control peptide for studies involving the Arg-Gly-Asp (RGD) cell adhesion motif. This document outlines its primary supplier, key safety data, and detailed experimental protocols where it serves as an indispensable tool for validating RGD-integrin interactions.

This compound: Supplier and Safety Profile

The tetrapeptide Arg-Gly-Glu-Ser (RGES), often supplied as a trifluoroacetate (TFA) salt, is a non-integrin binding peptide used to demonstrate the specificity of RGD-mediated cellular responses.

Primary Supplier: MedChemExpress is a prominent supplier of this compound.[1]

Safety Data Sheet (SDS) Summary: Researchers should always consult the full Safety Data Sheet before handling this compound. Below is a summary of key quantitative data.

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in water |

| Storage | Store at -20°C for short-term and -80°C for long-term |

| Purity | Typically >98% |

| Molecular Formula | C14H26N6O7 · x(C2HF3O2) |

| Molecular Weight | 418.40 (as free base) |

Note: The trifluoroacetate (TFA) salt form will have a higher molecular weight.

Experimental Protocols

This compound is primarily used as a negative control in experiments investigating RGD-dependent processes. Its sequence differs from the canonical RGD motif by a single amino acid (Aspartic Acid to Glutamic Acid), which is sufficient to disrupt binding to most integrins.

In Vivo Model of Lipopolysaccharide-Induced Pulmonary Inflammation

This protocol details the use of Arg-Gly-Glu-Ser as a negative control in a mouse model of acute lung injury.

Objective: To demonstrate that the therapeutic effects of an RGD-containing peptide are specific to its interaction with integrins and not due to non-specific peptide effects.

Methodology:

-

Animal Model: Anesthetize mice with a mixture of ketamine and xylazine.

-

Induction of Inflammation: Induce pulmonary inflammation by intratracheal administration of lipopolysaccharide (LPS).

-

Treatment Groups:

-

Control Group: Administer sterile saline.

-

LPS Group: Administer LPS.

-

Treatment Group: Administer LPS and an RGD-containing peptide (e.g., RGDS).

-

Negative Control Group: Administer LPS and Arg-Gly-Glu-Ser peptide at the same concentration as the RGD peptide.[1]

-

-

Administration: The peptides are typically administered intraperitoneally before or after the LPS challenge.

-

Analysis: After a set period, sacrifice the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue. Analyze for inflammatory cell counts, protein concentration in BALF, and cytokine levels in lung homogenates.

Expected Outcome: The RGD-peptide-treated group should show a significant reduction in inflammatory markers compared to the LPS group. The Arg-Gly-Glu-Ser-treated group should show no significant difference from the LPS group, confirming that the observed therapeutic effect is RGD-dependent.

In Vitro Cell Adhesion Assay

This protocol describes how to use Arg-Gly-Glu-Ser to verify the specificity of cell adhesion to an RGD-coated substrate.

Objective: To confirm that cell attachment to a surface is mediated by RGD-integrin binding.

Methodology:

-

Substrate Preparation: Coat microplate wells with an RGD-containing peptide or protein (e.g., fibronectin).

-

Cell Preparation: Culture cells of interest (e.g., fibroblasts, endothelial cells) and detach them using a non-enzymatic cell dissociation solution.

-

Treatment Groups:

-

Positive Control: Cells seeded on the RGD-coated surface.

-

Negative Control (Peptide): Pre-incubate cells with soluble Arg-Gly-Glu-Ser peptide before seeding them on the RGD-coated surface.

-

Inhibition Control: Pre-incubate cells with a soluble RGD-containing peptide before seeding.

-

Negative Control (Substrate): Cells seeded on an uncoated or BSA-coated surface.

-

-

Incubation: Allow cells to adhere for a specific time (e.g., 1-2 hours) at 37°C.

-

Washing and Staining: Gently wash the wells to remove non-adherent cells. Stain the remaining adherent cells with a suitable dye (e.g., crystal violet).

-

Quantification: Elute the dye and measure the absorbance at a specific wavelength to quantify the number of adherent cells.

Expected Outcome: The soluble RGD peptide should significantly inhibit cell adhesion to the RGD-coated surface. In contrast, the soluble Arg-Gly-Glu-Ser peptide should have no significant effect on cell adhesion, demonstrating the specificity of the RGD-integrin interaction.[2]

Signaling Pathway and Experimental Workflow Visualization

RGD-Integrin Mediated Signaling Pathway

The RGD motif in extracellular matrix (ECM) proteins binds to integrin receptors on the cell surface, triggering a cascade of intracellular signals that regulate cell adhesion, migration, proliferation, and survival. Arg-Gly-Glu-Ser, by failing to bind to integrins, serves as a control to ensure that the observed downstream effects are indeed initiated by this specific ligand-receptor interaction.

Caption: RGD-Integrin signaling cascade and the role of Arg-Gly-Glu-Ser as a non-binding control.

Experimental Workflow for Validating RGD-Mediated Effects

The following workflow illustrates the logical steps in an experiment designed to confirm the specificity of an RGD-mediated cellular response using Arg-Gly-Glu-Ser as a control.

Caption: Logical workflow for using Arg-Gly-Glu-Ser to validate RGD-specific effects.

References

The Pivotal Role of Rap Guanine Nucleotide Exchange Factors in Integrin-Mediated Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin-mediated cell adhesion is a fundamental biological process governing tissue architecture, immune responses, and cell migration. The activation state of integrins, which dictates their ligand-binding affinity, is intricately regulated by intracellular signaling cascades. Central to this regulation are the Rap Guanine Nucleotide Exchange Factors (RGES), a family of proteins that activate the small GTPase Rap1. This technical guide provides an in-depth exploration of the role of RGES in integrin-mediated cell adhesion, detailing the underlying signaling pathways, presenting quantitative data on their functional impact, and offering comprehensive protocols for key experimental analyses.

Introduction

Integrins are heterodimeric transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. Their ability to switch between low- and high-affinity states, a process known as "inside-out" signaling, is critical for dynamic cell adhesion. Rap1, a member of the Ras superfamily of small GTPases, has emerged as a key regulator of integrin activation. Like other GTPases, Rap1 cycles between an inactive GDP-bound state and an active GTP-bound state. The activation of Rap1 is catalyzed by a class of enzymes known as Rap Guanine Nucleotide Exchange Factors (RGES).

RGES family members, including C3G (Crk SH3-domain-binding guanine nucleotide-releasing factor), CalDAG-GEFs (Calcium and Diacylglycerol-regulated Guanine nucleotide Exchange Factors), and Epac (Exchange protein directly activated by cAMP), are activated by diverse upstream signals. Upon activation, RGES promote the exchange of GDP for GTP on Rap1, leading to a conformational change in Rap1 and enabling it to interact with downstream effectors. A primary effector of active Rap1 in the context of cell adhesion is talin, a large cytoskeletal protein. The binding of the Rap1-GTP-RIAM (Rap1-GTP-interacting adaptor molecule) complex to talin relieves its autoinhibited conformation, allowing the talin head domain to bind to the cytoplasmic tail of the integrin β-subunit. This interaction is a final, critical step in shifting the integrin to its high-affinity, extended conformation, thereby promoting cell adhesion.

This guide will delve into the technical aspects of studying the RGES-Rap1-integrin signaling axis, providing researchers with the necessary information to design, execute, and interpret experiments in this field.

RGES-Mediated Signaling Pathways in Integrin Activation

The activation of integrins by RGES is a multi-step process involving the recruitment and activation of several key signaling molecules. The specific RGES involved can vary depending on the cell type and the initial stimulus.

The C3G-Rap1 Signaling Pathway

C3G (also known as RAPGEF1) is a ubiquitously expressed RGES that is often activated downstream of receptor tyrosine kinases. Upon growth factor stimulation, the adaptor protein CrkL is phosphorylated and binds to C3G, recruiting it to the plasma membrane and activating its GEF activity towards Rap1. Activated Rap1 then initiates the cascade leading to integrin activation.

The CalDAG-GEF1-Rap1 Signaling Pathway

In hematopoietic cells, such as platelets and lymphocytes, CalDAG-GEF1 (also known as RASGRP2) is a critical RGES. Its activation is dependent on intracellular calcium and diacylglycerol (DAG) levels, which are elevated upon stimulation of G-protein coupled receptors (GPCRs). CalDAG-GEF1 rapidly activates Rap1, leading to swift integrin-mediated adhesion, a process crucial for platelet aggregation and immune cell trafficking.

Quantitative Analysis of RGES Function in Cell Adhesion

The functional consequence of RGES activity on integrin-mediated cell adhesion can be quantified using various in vitro assays. The following tables summarize representative quantitative data from studies investigating the role of RGES.

| RGES Investigated | Cell Type | Assay | Parameter Measured | Observed Effect of RGES Inhibition/Knockdown | Reference |

| C3G | Mouse Embryonic Fibroblasts | Cell Spreading Assay | Cell Area (µm²) | Reduced cell spreading on fibronectin. | [1] |

| CalDAG-GEFI | Mouse Neutrophils | Static Adhesion Assay | % Adherent Cells | Decreased adhesion to fibrinogen. | [2] |

| ROCK (Upstream of RGES) | hESC-RPE cells | Cell Attachment Assay | Number of Adherent Cells | Inhibition led to a ~4-fold increase in adherent cells. | [3] |

| - | Various cell lines | Cell Spreading Assay | Cell Area (µm²) | Cell spreading area positively correlates with fibronectin density. | [4] |

| RGES Investigated | Cell Type | Assay | Parameter Measured | Observed Effect of RGES Overexpression/Activation | Reference |

| Constitutively Active Rap1 | CHO cells | Cell Adhesion Assay | Adhesion Strength (dynes/cell) | Increased adhesion strength. | [5] |

| - | Glioma cells | Adhesion Strengthening Assay | Adhesion Strength (dynes/cell) | Adhesion to fibronectin increased >10-fold after 15 min at 37°C. | [6] |

| - | Platelets | Platelet Adhesion under Flow | Platelet Coverage (µm²) | Increased platelet adhesion and aggregation at high shear rates. | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of RGES in integrin-mediated cell adhesion. The following sections provide step-by-step protocols for key experiments.

Rap1 Activation Pull-Down Assay

This assay is used to specifically isolate and quantify the active, GTP-bound form of Rap1 from cell lysates.

Materials:

-

Active Rap1 Pull-down and Detection Kit (e.g., from Thermo Fisher Scientific, Cell Biolabs, or Abcam) containing:

-

RalGDS-RBD (Rap binding domain of RalGDS) agarose beads

-

Lysis/Binding/Wash Buffer

-

GTPγS (positive control)

-

GDP (negative control)

-

Anti-Rap1 antibody

-

-

Protease inhibitor cocktail

-

Ice-cold PBS

-

SDS-PAGE gels and buffers

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Microcentrifuge

-

Rocking platform

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Treat cells with desired stimuli (e.g., growth factors, chemokines) or inhibitors.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding ice-cold Lysis/Binding/Wash Buffer supplemented with protease inhibitors.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Affinity Precipitation of Active Rap1:

-

Determine the protein concentration of the cell lysate.

-

To a new microcentrifuge tube, add 500-1000 µg of cell lysate.

-

Add RalGDS-RBD agarose beads to the lysate.

-

Incubate on a rocking platform for 1 hour at 4°C.

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

-

Carefully aspirate the supernatant.

-

-

Washing:

-

Wash the bead pellet three times with 0.5 mL of Lysis/Binding/Wash Buffer. After each wash, pellet the beads by centrifugation and aspirate the supernatant.

-

-

Elution and Western Blotting:

-

After the final wash, remove all supernatant.

-

Resuspend the bead pellet in 2X SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Centrifuge briefly to pellet the agarose beads.

-

Load the supernatant onto an SDS-PAGE gel.

-

Also, load a small amount of the total cell lysate (input) to determine the total Rap1 levels.

-

Perform SDS-PAGE and transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Rap1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using software like ImageJ. The level of active Rap1 is determined by the ratio of the pull-down signal to the total Rap1 signal in the input.

-

Static Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with an ECM protein, such as fibronectin.

Materials:

-

96-well microplate

-

ECM protein (e.g., fibronectin, collagen)

-

PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Cell suspension

-

Fluorescent cell stain (e.g., Calcein-AM)

-

Plate reader with fluorescence detection

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the desired concentration of ECM protein diluted in PBS (e.g., 10 µg/mL fibronectin).

-

Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Aspirate the coating solution and wash the wells three times with PBS.

-

Block non-specific binding by adding blocking solution to each well and incubating for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation and Seeding:

-

Harvest cells and resuspend them in serum-free medium.

-

Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and resuspend them in serum-free medium at the desired concentration.

-

Add the cell suspension to the coated wells (e.g., 5 x 10⁴ cells per well).

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells with PBS to remove non-adherent cells. The number and vigor of washes can be adjusted to modulate the stringency of the assay.

-

Add a known volume of lysis buffer or PBS to each well.

-

Measure the fluorescence intensity in each well using a plate reader.

-

The percentage of adherent cells can be calculated by comparing the fluorescence of the washed wells to the fluorescence of unwashed wells (total cells seeded).

-

Immunofluorescence Staining for RGES and Integrin Colocalization

This technique allows for the visualization of the subcellular localization of RGES and integrins and can reveal their potential colocalization at sites of cell adhesion.

Materials:

-

Cells cultured on glass coverslips

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibodies against the specific RGES and integrin subunit of interest

-

Fluorophore-conjugated secondary antibodies with distinct emission spectra

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Fixation:

-

Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.

-

Treat cells as required for the experiment.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the target proteins are intracellular).

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Dilute the primary antibodies against the RGES and integrin in blocking solution.

-

Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibodies in blocking solution.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Staining and Mounting:

-

Incubate the cells with a nuclear stain like DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Capture images using the appropriate filter sets for each fluorophore.

-

Analyze the images for colocalization of the RGES and integrin signals using appropriate software (e.g., ImageJ with the Coloc 2 plugin).

-

Experimental and Logical Workflow Diagrams

Visualizing the experimental workflow and the logical relationships between the key molecules can aid in understanding the research process and the underlying biology.

Conclusion

RGES are critical mediators of inside-out signaling that control integrin activation and subsequent cell adhesion. Understanding the specific roles of different RGES family members in various cellular contexts is essential for elucidating the complex regulation of cell-matrix interactions in health and disease. The experimental approaches and quantitative data presented in this guide provide a framework for researchers to investigate the intricate functions of RGES and their potential as therapeutic targets for a range of pathologies, including cancer metastasis, thrombosis, and inflammatory disorders. The continued development of advanced imaging and quantitative techniques will further unravel the spatiotemporal dynamics of RGES-mediated signaling and its impact on the intricate dance of cell adhesion.

References

- 1. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 2. Models of Shear-Induced Platelet Activation and Numerical Implementation With Computational Fluid Dynamics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adaptation of cell spreading to varying fibronectin densities and topographies is facilitated by β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of Rap1 in integrin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell adhesion to fibronectin and tenascin: quantitative measurements of initial binding and subsequent strengthening response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of different shear rates on the attachment and detachment of platelet thrombi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation-independent platelet adhesion and aggregation under elevated shear stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the RGES Sequence: A Critical Control in Cell Adhesion Research

Audience: Researchers, scientists, and drug development professionals.

This guide explores the discovery and significance of the Arginine-Glycine-Glutamic Acid-Serine (RGES) sequence. While not a primary cell adhesion motif itself, the RGES peptide is a crucial tool in cell biology and drug development. Its significance is best understood in direct comparison to the canonical Arginine-Glycine-Aspartic Acid (RGD) sequence, a key mediator of cell-extracellular matrix (ECM) interactions. The RGES sequence serves as a high-fidelity negative control, allowing researchers to probe the specificity of RGD-integrin binding and its downstream effects.

Discovery and Context: The RGD Motif and the Emergence of RGES

The discovery of the RGD tripeptide sequence in the 1980s was a landmark in understanding cell adhesion.[1][2] Researchers identified RGD as the minimal sequence within the ECM protein fibronectin required for cell attachment.[2] This motif is now known to be present in a multitude of ECM proteins, including fibronectin, vitronectin, fibrinogen, and osteopontin, where it is recognized by a large family of cell surface receptors known as integrins.[2][3][4]

The RGES peptide emerged from studies designed to understand the structural requirements for this interaction. Scientists hypothesized that the negatively charged side chain of aspartic acid (D) in the RGD sequence was critical for binding. To test this, they synthesized a variant peptide, substituting aspartic acid with glutamic acid (E). Glutamic acid is structurally very similar to aspartic acid, possessing a carboxyl group and a negative charge at physiological pH, but with an additional methylene group in its side chain.

The result was the RGES sequence. Experiments quickly demonstrated that this single, subtle change—the extension of the side chain by one carbon—was enough to abolish or drastically reduce the peptide's ability to bind to integrins and inhibit cell adhesion.[5][6] This finding solidified the importance of the precise stereochemistry of the aspartic acid residue in the RGD motif and established the RGES peptide as the quintessential negative control for RGD-mediated adhesion studies.[5]

The Significance of RGES: A Tool for Demonstrating Specificity

The primary significance of the RGES sequence lies in its inactivity in RGD-mediated biological processes. It is a highly specific control peptide used to confirm that an observed cellular effect is genuinely mediated by the RGD-integrin binding axis and not due to non-specific peptide interactions.

Key applications include:

-

Validating RGD-Integrin Binding: In competitive inhibition assays, the RGD-containing peptide RGDS effectively blocks cell adhesion to ECM-coated surfaces, while the RGES peptide has no inhibitory effect.[6]

-

Studying Downstream Signaling: By comparing the cellular response to RGD versus RGES, researchers can confirm that signaling events like cell spreading, migration, proliferation, and survival are specifically triggered by integrin engagement.

-

Biomaterial Functionalization: When developing biomaterials for tissue engineering, surfaces are often coated with RGD peptides to promote cell attachment and integration.[1][3] RGES-coated surfaces are used as a baseline to prove that the enhanced cell adhesion is a direct result of the RGD motif.[3]

RGD-Mediated Integrin Signaling Pathway

The binding of RGD-containing ligands to integrins triggers a cascade of intracellular signals, broadly termed "outside-in signaling." This process regulates fundamental cellular behaviors. The RGES peptide, being unable to effectively bind integrins, fails to initiate this pathway.

Quantitative Data: RGDS vs. RGES Activity

The functional difference between RGDS and RGES is quantifiable. Inhibition assays, such as those measuring the binding of fibrinogen to activated platelets, provide clear data on the peptides' relative potencies. The concentration of a peptide required to inhibit a biological process by 50% (IC50) is a standard measure of its efficacy.

| Peptide Sequence | Target Process | Relative Inhibitory Potency | Finding | Reference |

| RGDS | Fibrinogen binding to activated platelets | High | Effectively inhibits fibrinogen-platelet interaction. | [6] |

| RGES | Fibrinogen binding to activated platelets | None | Shows no inhibitory activity at comparable concentrations. | [6] |

| RGDF | Fibrinogen binding to activated platelets | High | Similar inhibitory potency to RGDS. | [6] |

Experimental Protocols

The use of RGES as a control is a cornerstone of cell adhesion research. Below are methodologies for key experiments that highlight its function.

Objective: To demonstrate that cell attachment to a fibronectin-coated surface is specifically mediated by the RGD sequence.

Methodology:

-

Plate Coating: Coat wells of a 96-well tissue culture plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Cell Preparation: Culture a relevant cell line (e.g., fibroblasts, endothelial cells) to sub-confluency. Detach cells using a non-enzymatic cell dissociation buffer to preserve integrin integrity. Wash and resuspend cells in a serum-free medium.

-

Inhibition: Pre-incubate the cell suspension with varying concentrations of soluble RGDS peptide or RGES peptide (e.g., 0, 10, 50, 200 µM) for 30 minutes at 37°C. A no-peptide control is also required.

-

Seeding: Add the pre-incubated cell suspensions to the fibronectin-coated wells.

-

Incubation: Allow cells to attach for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Fix the remaining adherent cells (e.g., with 4% paraformaldehyde) and stain with a dye like crystal violet. Elute the dye and measure the absorbance at ~570 nm. The absorbance is proportional to the number of adherent cells.

Expected Outcome: A dose-dependent decrease in cell adhesion will be observed in wells treated with the RGDS peptide. In contrast, the RGES peptide will show no significant inhibition of cell adhesion compared to the no-peptide control.

Conclusion: An Indispensable Tool for Research and Development

References

- 1. cellgs.com [cellgs.com]

- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abbiotec.com [abbiotec.com]

- 6. The role of the RGD peptides and the gamma chain peptide of fibrinogen on fibrinogen binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Arg-Gly-Glu-Ser TFA molecular formula and weight

A comprehensive technical overview of the tetrapeptide Arg-Gly-Glu-Ser TFA, a crucial control peptide in integrin-related research. This guide provides in-depth information on its physicochemical properties, experimental applications, and relevant biological pathways for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The tetrapeptide Arg-Gly-Glu-Ser, often used as its trifluoroacetate (TFA) salt, serves as an essential negative control in studies involving the Arg-Gly-Asp-Ser (RGDS) motif. The addition of the TFA counterion facilitates the handling and solubility of the peptide.

| Property | Arg-Gly-Glu-Ser | This compound |

| Molecular Formula | C16H29N7O8[1][2][] | C18H30F3N7O10[4][5] |

| Molecular Weight | 447.44 g/mol [1][2][] | 561.47 g/mol [4][6] |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in water[] | Soluble in water[4] |

| Storage (Powder) | -20°C | -80°C for 2 years, -20°C for 1 year[4] |

| Storage (in Solvent) | Not specified | -80°C for 6 months, -20°C for 1 month[4] |

Biological Context and Applications

Arg-Gly-Glu-Ser is a non-integrin-binding peptide that is structurally related to the Arg-Gly-Asp (RGD) sequence. The RGD motif is a key recognition site for integrins, a family of cell adhesion receptors. Therefore, Arg-Gly-Glu-Ser is widely used as a negative control to demonstrate the specificity of RGD-integrin interactions in various biological assays.[1][2][4][5][6][7] One of its primary applications is as a control for the inhibitory activity of RGDS on fibrinogen binding to activated platelets.[6][7]

Experimental Protocol: In Vivo Model of Pulmonary Inflammation

The following is a detailed methodology for an in vivo experiment using Arg-Gly-Glu-Ser as a control peptide in a lipopolysaccharide (LPS)-induced pulmonary inflammation model in mice.[1][2][4][5][7]

Objective: To assess the specificity of RGDS peptide in attenuating LPS-induced lung inflammation.

Materials:

-

Lipopolysaccharide (LPS)

-

Arg-Gly-Asp-Ser (RGDS) peptide

-

Arg-Gly-Glu-Ser (RGES) peptide (as a negative control)

-

Anesthetic agents (e.g., ketamine and xylazine)

-

Sterile saline (0.9% NaCl)

Procedure:

-

Animal Handling and Anesthesia: Mice are anesthetized with an intraperitoneal (i.p.) injection of ketamine (45 mg/kg) and xylazine (8 mg/kg).[1][2][4][5][7]

-

Induction of Inflammation: A solution of LPS (1.5 mg/kg) in 30 μL of sterile saline is administered via mouse pharyngeal aspiration. The solution is placed in the posterior of the throat and aspirated into the lungs.[1][2][4][5][7] Control mice receive sterile saline only.

-

Peptide Administration:

-

The experimental group receives RGDS peptide (at varying concentrations, e.g., 1, 2.5, or 5 mg/kg) via i.p. injection one hour before the LPS challenge.[1][2][4][5][7]

-

The negative control group receives Arg-Gly-Glu-Ser peptide at the same concentrations and time point as the RGDS group.[1][2][4][5][7]

-

-

Sacrifice and Analysis: Animals are sacrificed 4 hours after the LPS administration.[1][2][4][5][7] Bronchoalveolar lavage (BAL) fluid can be collected to analyze inflammatory cell counts (neutrophils and macrophages) and protein accumulation as markers of inflammation.

Expected Outcome: Arg-Gly-Glu-Ser, in combination with LPS, is not expected to affect neutrophil and macrophage cell numbers or protein accumulation compared to LPS-treated mice, demonstrating that the effects of RGDS are specific to its sequence.[1][2][4][5][7]

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the in vivo pulmonary inflammation model.

Caption: Experimental workflow for LPS-induced pulmonary inflammation model.

References

Methodological & Application

Preparation of Arg-Gly-Glu-Ser TFA Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation of stock solutions of the tetrapeptide Arg-Gly-Glu-Ser TFA (RGES-TFA). Arg-Gly-Glu-Ser is a synthetic peptide often used as a negative control in studies involving the Arg-Gly-Asp (RGD) motif, which is a key recognition sequence in cell adhesion processes. Proper preparation and storage of peptide stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary steps for dissolving and storing RGES-TFA to maintain its integrity and activity.

Physicochemical Properties and Storage

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 561.47 g/mol [1][2][3] |

| Formula | C18H30F3N7O10[1][3] |

| Appearance | White to off-white solid[1][3] |

| Solubility (in Water) | 20 mg/mL (35.62 mM)[1][3][4][5] |

| Recommended Solvent | Sterile, deionized water[1][3][5] or PBS[6] |

| Storage of Powder | -20°C for 1 year or -80°C for 2 years[1][3] |

| Stock Solution Storage | Aliquoted at -20°C for up to 1 month or -80°C for up to 6 months[1][3] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, deionized water.

Materials:

-

This compound powder

-

Sterile, deionized water (H₂O)

-

Microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Analytical balance

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the powder.

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of the peptide powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of this compound.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of sterile, deionized water to the microcentrifuge tube containing the peptide. To continue the example, add 1 mL of water to the 5.61 mg of peptide.

-

Dissolution:

-

Close the tube tightly and vortex gently for 10-15 seconds to initially mix the powder and solvent.

-

If the peptide is not fully dissolved, sonicate the solution in an ultrasonic water bath.[1][3][4][5][6] The use of sonication may be necessary to achieve full dissolution.[1][3][4][5][6] Monitor the solution closely and sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the sample.

-

-

Sterilization (Optional): If the stock solution is to be used in a sterile cell culture environment, it can be sterilized by passing it through a 0.22 µm syringe filter.[1][3][7]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock solutions.

Caption: Workflow for this compound stock solution preparation and storage.

References

Application Notes and Protocols: Recommended Working Concentration for RGES Negative Control

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regulator of G-protein Signaling (RGS) proteins are a family of proteins that act as GTPase-activating proteins (GAPs) for Gα subunits of heterotrimeric G proteins. Specifically, some RGS proteins can also interact with small GTPases of the Rho family. RGES (Regulator of G-protein Signaling and Effector an uncharacterized protein) has been proposed to function as a negative regulator of specific signaling pathways. In experimental biology, particularly in the study of GTPase-mediated signaling, it is crucial to employ appropriate negative controls to ensure the specificity of the observed effects. An inactive or non-interacting mutant protein, such as a specifically designed RGES variant, can serve as an excellent negative control. This document provides detailed application notes and protocols for determining and utilizing the recommended working concentration of an RGES negative control protein in various assays.

Data Presentation: Recommended Concentration Ranges for Negative Control Proteins

The following table summarizes typical concentration ranges for recombinant proteins used as negative controls in common in vitro and cell-based assays. These ranges can be used as a starting point for determining the optimal working concentration of your RGES negative control.

| Assay Type | Typical Concentration Range | Notes |

| In Vitro Assays | ||

| GTPase Pull-Down/G-LISA | 1 - 10 µg per reaction | The amount of control protein should be comparable to the amount of the target GTPase in the lysate to ensure meaningful comparison. |

| GEF/GAP Activity Assays | 100 nM - 10 µM | The concentration should be sufficient to compete with endogenous regulators if applicable, but not so high as to cause non-specific effects. |

| In Vitro Reconstitution | 50 nM - 5 µM | The optimal concentration will depend on the stoichiometry of the other components in the reconstituted system. |

| Cell-Based Assays | ||

| Microinjection | 1 - 10 µM (in needle) | The final intracellular concentration will be lower and needs to be estimated. A titration is essential to avoid cytotoxicity. |

| Protein Transduction | 100 nM - 5 µM (in media) | The efficiency of transduction will vary between cell types and the specific transduction domain used. A viability assay is recommended. |

| Transient Transfection | 1 - 5 µg of plasmid DNA | The amount of expressed protein will vary. Co-transfection with a reporter plasmid (e.g., GFP) can help to monitor expression levels and transfection efficiency. |

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration for RGES Negative Control

This protocol describes a general method to determine the optimal working concentration of the RGES negative control protein for your specific application. This involves a dose-response experiment to identify a concentration that is non-toxic and effectively serves as a negative control without interfering with the assay readout.

A. Cell-Based Assay (e.g., Cell Migration Assay):

-

Cell Seeding: Seed your cells of interest in a multi-well plate at a density appropriate for your specific assay.

-

Preparation of RGES Dilutions: Prepare a series of dilutions of the RGES negative control protein in the appropriate cell culture medium. Recommended starting concentrations to test range from 100 nM to 10 µM. Also, prepare a vehicle-only control (the buffer in which the RGES protein is stored).

-

Treatment: Add the different concentrations of the RGES protein and the vehicle control to the cells.

-

Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24-48 hours).

-

Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the highest concentration of the RGES protein that does not cause significant cell death.

-

Functional Assay: In a parallel experiment, perform your functional assay of interest (e.g., a wound-healing assay for cell migration) with the non-toxic concentrations of the RGES protein.

-

Analysis: The optimal concentration for the RGES negative control is the highest concentration that does not induce cytotoxicity and does not significantly alter the basal level of the measured response compared to the vehicle control.

B. In Vitro Assay (e.g., GTPase Pull-Down Assay):

-

Prepare Lysates: Prepare cell lysates containing the active GTPase of interest.

-

Prepare RGES Dilutions: Prepare a series of dilutions of the RGES negative control protein in the assay buffer. Recommended starting concentrations to test range from 1 µg to 20 µg per reaction.

-

Assay Performance: Perform the pull-down assay according to the manufacturer's protocol. In separate tubes, add the different concentrations of the RGES negative control to the cell lysate before adding the affinity beads. Include a positive control (e.g., GTPγS-loaded lysate) and a no-lysate negative control.

-

Analysis: Analyze the results by Western blotting for the GTPase of interest. The optimal concentration of the RGES negative control is the highest concentration that does not interfere with the basal signal of the assay (i.e., does not significantly reduce the amount of pulled-down active GTPase in the unstimulated control lysate) and does not non-specifically bind to the beads.

Protocol 2: Using RGES as a Negative Control in a Rho GTPase Pull-Down Assay

This protocol describes the use of the RGES negative control in a typical RhoA, Rac1, or Cdc42 pull-down activation assay.

-

Cell Treatment: Culture and treat your cells with the desired stimulus to activate the Rho GTPase of interest. Include an untreated control group.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer (e.g., containing protease inhibitors).

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Pull-Down Reaction Setup:

-

For each condition, take an equal amount of protein lysate (typically 500 µg - 1 mg).

-

To one set of lysates (the negative control groups), add the pre-determined optimal concentration of the RGES negative control protein.

-

To another set of lysates, add the same volume of the vehicle buffer.

-

Add the affinity beads (e.g., GST-Rhotekin-RBD for RhoA or GST-PAK-PBD for Rac1/Cdc42) to all tubes.

-

-

Incubation: Incubate the tubes at 4°C with gentle rotation for 1 hour.

-

Washing: Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blot Analysis:

-

Run the eluted samples on an SDS-PAGE gel.

-

Also, load a small amount of the total cell lysate (input) to verify equal protein loading.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the Rho GTPase of interest.

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

-

Data Analysis: Quantify the band intensities. The signal in the RGES-treated samples should be similar to the unstimulated vehicle-treated sample, confirming that the observed activation in the stimulated samples is specific.

Mandatory Visualizations

Caption: Rho GTPase signaling pathway with the role of a negative control.

Caption: General experimental workflow using a negative control.

Caption: Workflow to determine the optimal RGES concentration.

Application Notes and Protocols: Demonstrating Specificity in Competitive Binding Assays Using Reporter Gene Expression Signatures (RGES)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, confirming the specificity of a ligand for its target receptor is a critical step. Competitive binding assays are a cornerstone of this process, traditionally relying on radiolabeled or fluorescently-labeled ligands. This application note details a powerful alternative approach that leverages a cell-based Reporter Gene Expression Signature (RGES) assay. This method offers a functional readout of receptor activation and can be readily adapted to a competitive format to provide robust evidence of binding specificity.

The principle of the RGES competitive binding assay is to measure the ability of a test compound to compete with a known agonist for binding to a specific receptor. This competition is not measured by displacement of a labeled ligand, but by the downstream consequence of receptor activation: the expression of a reporter gene. A decrease in reporter gene expression in the presence of the test compound indicates that it is competing with the agonist for binding to the receptor, thereby demonstrating its specificity. This approach is particularly useful for screening compounds and characterizing their inhibitory potential in a cellular context.

Key Signaling Pathways Amenable to RGES Competitive Binding Assays

Several key signaling pathways that are common targets in drug discovery can be readily assessed using this method. The activation of these pathways leads to the translocation of specific transcription factors to the nucleus and subsequent gene expression, which can be harnessed to drive the expression of a reporter gene like luciferase.

1. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: